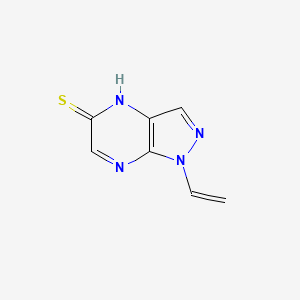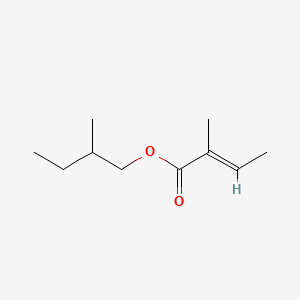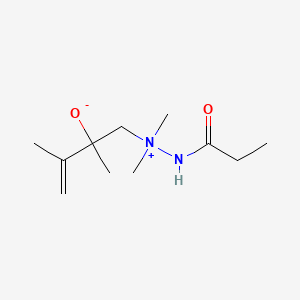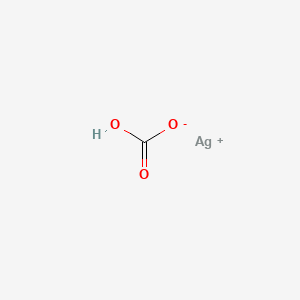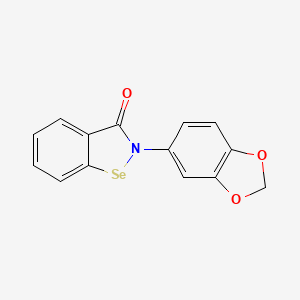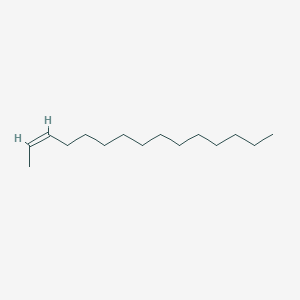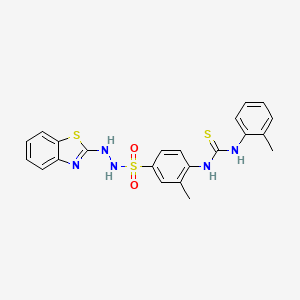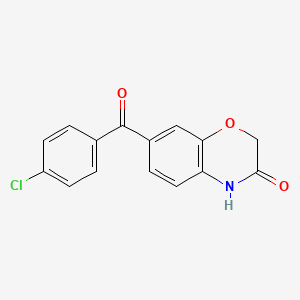
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le cyclobutanecarboxylate de 13-éthyl-17alpha-hydroxy-18,19-dinorpregn-4-én-20-yn-3-one est un composé stéroïdien synthétique. Il est structurellement apparenté à d'autres progestatifs synthétiques et est utilisé dans diverses applications pharmaceutiques, en particulier dans les contraceptifs hormonaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du cyclobutanecarboxylate de 13-éthyl-17alpha-hydroxy-18,19-dinorpregn-4-én-20-yn-3-one implique généralement plusieurs étapes, à partir d'un précurseur stéroïdien approprié. Les étapes clés comprennent :
Éthynylation : Introduction d'un groupe éthynyle en position 20.
Hydroxylation : Introduction d'un groupe hydroxyle en position 17.
Cyclobutanecarboxylation : Attachement d'un groupe cyclobutanecarboxylate.
Les conditions de réaction impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le tétrahydrofurane. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter l'oxydation.
Méthodes de production industrielle
La production industrielle de ce composé implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus est effectué dans des réacteurs discontinus avec un contrôle précis de la température, de la pression et du temps de réaction. Des étapes de purification, telles que la recristallisation et la chromatographie, sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le cyclobutanecarboxylate de 13-éthyl-17alpha-hydroxy-18,19-dinorpregn-4-én-20-yn-3-one subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en cétones.
Réduction : Réduction des doubles liaisons ou des cétones en alcools.
Substitution : Remplacement des groupes fonctionnels par d'autres substituants.
Réactifs et conditions courants
Oxydation : Réactifs tels que le trioxyde de chrome ou le permanganate de potassium.
Réduction : Réactifs tels que l'hydrure d'aluminium lithium ou le borohydrure de sodium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle en position 17 peut produire une cétone, tandis que la réduction du groupe éthynyle peut produire un alcane.
Applications de recherche scientifique
Le cyclobutanecarboxylate de 13-éthyl-17alpha-hydroxy-18,19-dinorpregn-4-én-20-yn-3-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans les études analytiques et comme matière première pour la synthèse d'autres composés stéroïdiens.
Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.
Médecine : Utilisé dans le développement de contraceptifs hormonaux et de thérapies hormonales substitutives.
Industrie : Employé dans la production de formulations pharmaceutiques et comme intermédiaire dans la synthèse d'autres principes pharmaceutiques actifs.
Mécanisme d'action
Le composé exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles. Cette liaison active ou inhibe la transcription de gènes spécifiques impliqués dans les processus reproductifs et métaboliques. Les cibles moléculaires comprennent diverses enzymes et protéines qui régulent la croissance cellulaire, la différenciation et l'apoptose.
Applications De Recherche Scientifique
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates or inhibits the transcription of specific genes involved in reproductive and metabolic processes. The molecular targets include various enzymes and proteins that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
Norgestrel : Un progestatif synthétique avec des caractéristiques structurelles similaires.
Levonorgestrel : Un autre progestatif synthétique utilisé dans les contraceptifs.
Norelgestromin : Un composé apparenté avec des propriétés pharmacologiques similaires.
Unicité
Le cyclobutanecarboxylate de 13-éthyl-17alpha-hydroxy-18,19-dinorpregn-4-én-20-yn-3-one est unique en raison de la présence du groupe cyclobutanecarboxylate, qui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Cette caractéristique structurelle améliore son affinité de liaison aux récepteurs de la progestérone et améliore sa stabilité métabolique.
Propriétés
Numéro CAS |
86679-36-9 |
|---|---|
Formule moléculaire |
C26H34O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] cyclobutanecarboxylate |
InChI |
InChI=1S/C26H34O3/c1-3-25-14-12-21-20-11-9-19(27)16-18(20)8-10-22(21)23(25)13-15-26(25,4-2)29-24(28)17-6-5-7-17/h2,16-17,20-23H,3,5-15H2,1H3/t20-,21+,22+,23-,25-,26-/m0/s1 |
Clé InChI |
WWGTWFPUIPEHNX-UKNJCJGYSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CC[C@H]35 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CCC35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


